

# Discovery and history of phenothiazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and History of Phenothiazine Derivatives

## **Introduction: The Dawn of Psychopharmacology**

The discovery of phenothiazine derivatives, particularly chlorpromazine, represents a watershed moment in the history of medicine and psychiatry. Before the 1950s, treatments for severe mental illnesses like schizophrenia were limited and often crude, ranging from institutionalization to insulin coma therapy and lobotomy. The introduction of chlorpromazine, the first effective antipsychotic, not only transformed psychiatric wards but also catalyzed the birth of modern psychopharmacology, shifting the understanding of mental illness towards a neurochemical basis.[1][2][3][4] This guide provides a technical overview of the journey from a synthetic dye to a revolutionary therapeutic agent, detailing the key discoveries, experimental protocols, and pharmacological principles that underpin the phenothiazine class of drugs.

## Early History and Synthesis of the Phenothiazine Core

The story of phenothiazine begins not in a pharmacy, but in the burgeoning synthetic dye industry of the 19th century. The core tricyclic structure, 10H-phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine with sulfur.[5] [6] This discovery was an offshoot of the work on methylene blue, a phenothiazine derivative synthesized in 1876, which became a widely used histological stain and later, one of the first



antimalarial drugs.[5] For decades, the parent phenothiazine compound was of little therapeutic interest, finding applications primarily as an insecticide and an anthelmintic for livestock in the 1930s and 1940s.[5][7]

# Experimental Protocol: Synthesis of 10H-Phenothiazine (Bernthsen's Method)

The classic synthesis of the phenothiazine nucleus is a direct reaction between diphenylamine and sulfur, typically catalyzed by an agent like anhydrous aluminum chloride or iodine.

 Reactants: Diphenylamine, Sulfur, and a catalyst (e.g., Anhydrous Aluminum Chloride or Iodine).

#### Procedure:

- 22g of Diphenylamine, 8.2g of sulfur, and 3.2g of anhydrous aluminum chloride are combined and melted together in a reaction vessel.[8]
- The temperature is raised to 140-150°C, at which point a rapid evolution of hydrogen sulfide gas is observed, indicating the cyclization reaction is proceeding.[8] The temperature can be slightly lowered to moderate the reaction rate.
- Once the initial vigorous reaction has subsided, the temperature is raised to 160°C for a period to ensure the reaction goes to completion.[8]
- After cooling, the solidified melt is ground into a powder.
- The powder is extracted first with water and then with dilute alcohol to remove the catalyst and any unreacted starting materials.[8]
- The remaining residue, consisting of nearly pure phenothiazine, is collected.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8][9]

The following diagram illustrates the workflow for this foundational synthesis.





Click to download full resolution via product page

Figure 1: General workflow for the Bernthsen synthesis of phenothiazine.



## From Antihistamines to a Psychiatric Revolution

The pivotal shift towards medical applications began in the 1940s at the Rhône-Poulenc laboratories in France.[10] Driven by the recent discovery of the first synthetic antihistamine by Daniel Bovet, a research group led by chemist Paul Charpentier sought to develop improved antihistamine agents.[11][12] This work led to the synthesis of promethazine in 1947, a phenothiazine derivative with potent sedative effects in addition to its antihistamine activity.[1]

Its sedative properties were quickly exploited by surgeons. Henri Laborit, a French naval surgeon, used promethazine in an anesthetic combination he termed a "lytic cocktail" to reduce surgical shock and induce a state of calm indifference in patients.[1][4][11] Laborit hypothesized that a drug with even stronger central stabilizing properties could be beneficial and encouraged Rhône-Poulenc to pursue this.[1][13]

### Synthesis and Preclinical Screening of Chlorpromazine

Responding to this need, Paul Charpentier's team synthesized a series of new derivatives. By introducing a chlorine atom at the 2-position of the phenothiazine ring and modifying the side chain, they created compound RP-4560 on December 11, 1950.[2][11] This compound would soon be known as chlorpromazine.[13]

The initial patent for chlorpromazine outlines its synthesis by reacting 2-chlorophenothiazine with a suitable aminoalkyl halide.

- Experimental Protocol: Synthesis of Chlorpromazine
  - Starting Materials: 2-chlorophenothiazine and 3-dimethylamino-1-chloropropane.
  - Reaction: 2-chlorophenothiazine is reacted with 3-dimethylamino-1-chloropropane in the
    presence of a strong base, such as sodamide (NaNH<sub>2</sub>), to act as a condensing agent and
    bind the halogen acid produced.[6][14]
  - Conditions: The reaction is typically carried out in an organic solvent or diluent (e.g., toluene, xylene) at an elevated temperature to facilitate the nucleophilic substitution at the nitrogen of the phenothiazine ring.[14]







 Workup and Purification: After the reaction is complete, the mixture is worked up to remove the salt byproduct and unreacted materials. The resulting chlorpromazine base is then purified. For pharmaceutical use, it is often converted to its hydrochloride salt by reacting the base with hydrogen chloride gas in a solvent like isopropanol, which facilitates crystallization and improves stability and solubility.[15][16]

The new compound was passed to Simone Courvoisier, the head of pharmacology at Rhône-Poulenc, for preclinical evaluation.[12][17]

- Experimental Protocol: Preclinical Pharmacological Screening
  - Courvoisier's team employed a battery of animal tests to characterize the drug's effects. A
    key test that distinguished chlorpromazine from simple sedatives was the conditioned
    rope-climbing test.[11][12]
  - Methodology: Rats were trained to climb a rope at the sound of a bell to avoid an electric shock and receive a food reward. Standard sedatives like barbiturates would impair the rats' motor ability to climb at all. Chlorpromazine, however, selectively blocked the conditioned response (climbing at the bell's sound) while leaving the unconditioned escape reflex (climbing in response to the shock) intact.[11][18] This indicated a unique central action, disrupting a learned behavior without causing general motor impairment.
  - Other Tests: Additional screening methods included antagonism of apomorphine-induced vomiting (an indicator of anti-dopaminergic activity) and reduction of spontaneous motor activity.[11]

The discovery and development pathway is outlined below.





Click to download full resolution via product page

Figure 2: The discovery pathway of Chlorpromazine.



### The First Psychiatric Trials

Laborit's observations of a "disinterested" state in his surgical patients led him to champion its use in psychiatry.[1][11] After some initial reluctance from the psychiatric community, the first psychiatric patient, a 24-year-old man with mania named Jacques Lh., was given chlorpromazine on January 19, 1952.[1][2][13][19] The results were dramatic.

This success captured the attention of Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris.[1][11][13]

- Experimental Protocol: Delay and Deniker's 1952 Clinical Trial
  - Objective: To assess the efficacy of chlorpromazine in treating psychotic symptoms without the use of other sedatives.
  - Patient Population: 38 psychotic patients, primarily with symptoms of agitation and excitement.[1][20]
  - Methodology: Patients received daily injections of chlorpromazine. Unlike Laborit's initial use as part of a cocktail, Delay and Deniker administered the drug as a standalone therapy.[13]
  - Dosage: They determined that higher doses than those used by Laborit were necessary for psychiatric efficacy, typically administering 75-100 mg per day.[1]
  - Results: They published their findings in 1952, reporting that the drug's effect went far beyond simple sedation.[13][20] Patients showed marked improvements in core psychotic symptoms, including disorganized thinking and emotional behavior.[1] This trial was instrumental in establishing chlorpromazine as the first true antipsychotic agent.

## **Mechanism of Action and Receptor Profile**

The therapeutic effects of phenothiazines are primarily attributed to their ability to block dopamine receptors in the brain, specifically the Dopamine D2 receptor.[12][21] This discovery formed the basis of the "dopamine hypothesis" of schizophrenia, which posits that the positive symptoms of the disorder arise from excessive dopaminergic activity in mesolimbic pathways.

### Foundational & Exploratory





- D2 Receptor Signaling Pathway: The D2 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gai/o).[8][9][22]
  - Under normal conditions, dopamine binds to the D2 receptor.
  - This activates the Gαi/o protein, which then inhibits the enzyme adenylyl cyclase.
  - Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
  - This cascade modulates downstream signaling and neuronal excitability, in part by activating certain potassium channels (GIRKs), which hyperpolarizes the neuron and makes it less likely to fire.[8][9]
- Action of Phenothiazines: Phenothiazines act as antagonists at the D2 receptor, binding to it
  without activating it. This blockade prevents dopamine from binding and initiating the
  signaling cascade, thereby reducing dopaminergic neurotransmission and alleviating
  psychotic symptoms.





Click to download full resolution via product page



Figure 3: Simplified Dopamine D2 receptor signaling and the antagonistic action of phenothiazines.

Chlorpromazine is often referred to as a "dirty drug" because it lacks specificity and binds to a wide range of other receptors, which accounts for its broad therapeutic profile and numerous side effects.[1] The table below summarizes the receptor binding affinities for chlorpromazine and other representative antipsychotics.

# **Table 1: Comparative Receptor Binding Affinities of Antipsychotics**



| Antipsychotic             | Dopamine (D2)<br>Blockade | Histamine (H1)<br>Blockade | Alpha-1 (α1)<br>Blockade | Muscarinic<br>(M1) Blockade |
|---------------------------|---------------------------|----------------------------|--------------------------|-----------------------------|
| Chlorpromazine            | +++                       | ++++                       | ++++                     | +++                         |
| Haloperidol               | ++++                      | -                          | +                        | -                           |
| Clozapine                 | +                         | ++++                       | ++++                     | ++++                        |
| Olanzapine                | ++                        | +++                        | +                        | +++                         |
| Risperidone               | +++                       | +                          | +++                      | -                           |
| Quetiapine                | +                         | +++                        | +++                      | +                           |
| Aripiprazole <sup>1</sup> | ++++                      | ++                         | ++                       | -                           |
| Data ada da d             |                           |                            |                          |                             |

Data adapted

from Correll et al.

(2010), Horacek

et al. (2006), and

others.[24]

Key: ++++

(Strong Affinity),

+++ (Moderate-

Strong), ++

(Moderate), +

(Weak), -

(Negligible).

<sup>1</sup>Partial D2

agonist activity.

# Structure-Activity Relationships (SAR) and Side Effects

The discovery of chlorpromazine spurred extensive research into modifying the phenothiazine structure to improve efficacy and reduce side effects. This led to the classification of phenothiazines into three main groups based on the side chain at the N-10 position: aliphatic, piperidine, and piperazine.[5]



#### Key SAR findings include:

- Position 2 Substitution: An electron-withdrawing group (e.g., -Cl, -CF<sub>3</sub>) at the C-2 position of the phenothiazine ring is crucial for antipsychotic activity. The potency generally increases in the order: -Cl < -COCH<sub>3</sub> < -CF<sub>3</sub>.[21]
- N-10 Side Chain: A three-carbon chain separating the ring nitrogen (N-10) and the terminal amino nitrogen is optimal for neuroleptic activity.[25] Shortening or lengthening this chain decreases potency.
- Terminal Amino Group: The amino group at the end of the side chain must be tertiary for maximal activity.[25]

The non-specific receptor binding of phenothiazines is responsible for their wide range of adverse effects.

**Table 2: Common Side Effects of Phenothiazines and** 

**Associated Receptors** 

| Side Effect Category             | Specific Symptoms                                           | Associated Receptor(s)                               |  |
|----------------------------------|-------------------------------------------------------------|------------------------------------------------------|--|
| Extrapyramidal Symptoms<br>(EPS) | Dystonia, Akathisia,<br>Parkinsonism, Tardive<br>Dyskinesia | Dopamine D2 Blockade (in<br>Nigrostriatal Pathway)   |  |
| Anticholinergic Effects          | Dry mouth, blurred vision, constipation, urinary retention  | Muscarinic M1 Blockade                               |  |
| Cardiovascular Effects           | Orthostatic hypotension, dizziness, reflex tachycardia      | Alpha-1 Adrenergic Blockade                          |  |
| Sedation & Weight Gain           | Drowsiness, increased appetite                              | Histamine H1 Blockade                                |  |
| Endocrine Effects                | Hyperprolactinemia,<br>galactorrhea                         | Dopamine D2 Blockade (in Tuberoinfundibular Pathway) |  |

A rare but life-threatening side effect is Neuroleptic Malignant Syndrome (NMS), characterized by fever, muscle rigidity, and autonomic instability.[21]



## **Conclusion: The Legacy of Phenothiazines**

The discovery of phenothiazine derivatives, born from research in dye chemistry and refined through surgical application, fundamentally altered the course of psychiatry. Chlorpromazine and its successors provided the first effective pharmacological tools for managing psychosis, enabling the deinstitutionalization movement and establishing the biological basis of mental illness as a valid field of inquiry.[3][19] They became the prototypes for medicinal chemistry research, demonstrating how systematic structural modification could optimize therapeutic activity. While newer, more specific ("atypical") antipsychotics are now more commonly used, the "dirty" phenothiazines remain on the World Health Organization's List of Essential Medicines, and chlorpromazine is still a benchmark against which new treatments are measured.[1][13] Their story is a powerful example of scientific serendipity, interdisciplinary collaboration, and the profound impact of chemistry on human health.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Chemical structure of phenothiazines and their biological activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Tranquilizer chlorpromazine | Research Starters | EBSCO Research [ebsco.com]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission PMC [pmc.ncbi.nlm.nih.gov]



- 9. Dopamine receptor signaling and current and future antipsychotic drugs PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fifty years chlorpromazine: a historical perspective PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]
- 13. Chlorpromazine Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. CN102617509B Chlorpromazine hydrochloride synthesis process Google Patents [patents.google.com]
- 16. CN102617509A Chlorpromazine hydrochloride synthesis process Google Patents [patents.google.com]
- 17. Simone Courvoisier Wikipedia [en.wikipedia.org]
- 18. Chlorpromazine after 50 Years [inhn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scielo.br [scielo.br]
- 21. if-pan.krakow.pl [if-pan.krakow.pl]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. tandfonline.com [tandfonline.com]
- 24. thecarlatreport.com [thecarlatreport.com]
- 25. SAR of phenothiazine.pptx [slideshare.net]
- To cite this document: BenchChem. [Discovery and history of phenothiazine derivatives].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3131201#discovery-and-history-of-phenothiazine-derivatives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com